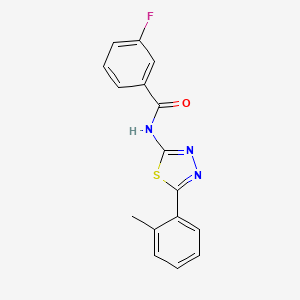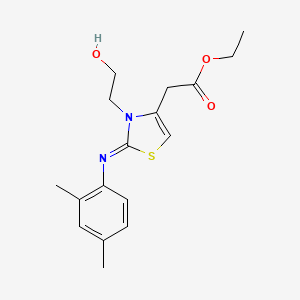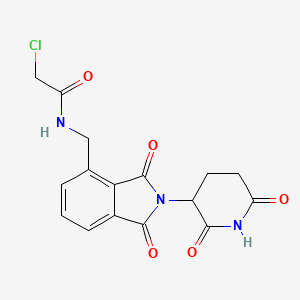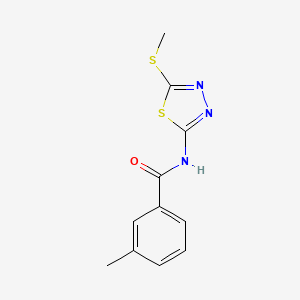
3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide often involves microwave-assisted or solvent-free methods, providing efficient and environmentally friendly pathways. For instance, microwave-assisted synthesis has been utilized for the preparation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing the versatility of this approach in generating thiadiazole-containing compounds with significant biological properties (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like this compound has been explored using spectroscopic and theoretical studies. These studies often highlight the importance of specific functional groups, such as the secondary amine moiety, in determining the fluorescence effects observed in various solvents. Density functional theory (DFT) molecular modelling provides insights into the microscopic origins of these phenomena, demonstrating the significant impact of molecular aggregation and charge transfer effects on the observed fluorescence effects (Matwijczuk et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often influenced by their unique structural features. For example, the presence of the fluorine atom and the thiadiazole ring contributes to the compounds' electrophilic reactivity and potential biological activity. Studies on related compounds have shown that modifications at the thiadiazole ring can lead to compounds with potential antiviral and anticancer activities, underscoring the importance of chemical modifications in enhancing biological efficacy (Párkányi et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are crucial for their application in drug development and materials science. The introduction of fluorine atoms often affects these properties, enhancing the compound's solubility and stability, which is vital for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, particularly the fluorescence characteristics of thiadiazole-containing compounds, are of great interest. These compounds exhibit significant fluorescence effects in various solvents, with the potential for application in fluorescent dyes and markers. The structural elements, such as the thiadiazole ring and the fluorine atom, play a critical role in determining the photophysical properties of these compounds, making them suitable for bioimaging and diagnostic applications (Zhang et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Properties
Compounds related to 3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide have shown significant antimicrobial properties. A study synthesized novel fluorine-containing derivatives that exhibited remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing antimicrobial agents (Desai et al., 2013).
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. One study reported the synthesis of novel compounds with a thiadiazole scaffold that showed promising anticancer activity against a panel of human cancer cell lines, indicating a potential use in cancer therapy (Tiwari et al., 2017). Another study highlighted the synthesis of fluorinated triazolothiadiazoles with moderate to good antiproliferative potency against various cancerous cell lines, suggesting their potential in developing anticancer drugs (Chowrasia et al., 2017).
Fluorescence Studies
Compounds structurally related to this compound have been studied for their fluorescence effects. Research on derivatives of benzene-1,3-diol with thiadiazole showed interesting fluorescence effects in aqueous solutions, which can be significant in the development of fluorescent materials for various applications (Matwijczuk et al., 2018).
Electronic and Optical Properties
The impact of fluorine atoms on the electronic and optical properties of compounds has been explored. A study synthesized monomers with fluorinated acceptor moieties and investigated their effects on electrochemical and optical properties, which could be relevant for applications in electronic devices (Çakal et al., 2021).
Radiosynthesis Applications
Fluorinated compounds have been utilized in the radiosynthesis of clinical radiotracers. A study demonstrated the synthesis of radiotracers using fluorinated precursors for imaging applications in clinical settings (Ohkubo et al., 2021).
Synthesis of Antimicrobial Analogs
Further research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. The presence of a fluorine atom significantly enhanced the antimicrobial activity of these compounds (Desai et al., 2013).
Propriétés
IUPAC Name |
3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZWVASYPAZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)


![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)


![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)
